molecular formula C21H22F2N4O B5724217 N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B5724217
M. Wt: 384.4 g/mol
InChI Key: QOBDSTPTSGWACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CHPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CHPPP is a selective agonist for the GABA(B) receptor, which is a type of receptor found in the brain and spinal cord that plays a role in regulating neurotransmitter release and neuronal excitability.

Mechanism of Action

The GABA(B) receptor is a G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA(B) receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide acts as a selective agonist for the GABA(B) receptor, binding to the receptor and activating its downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the experimental conditions. In general, this compound has been found to inhibit the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. It has also been shown to modulate the activity of several ion channels, including calcium and potassium channels. Physiologically, this compound has been shown to have analgesic, anxiolytic, and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its selectivity for the GABA(B) receptor, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This makes it a useful tool for studying the role of the GABA(B) receptor in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several future directions for research on N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its applications. One area of interest is the development of new analogs of this compound with improved selectivity and potency for the GABA(B) receptor. Another area of interest is the investigation of the role of the GABA(B) receptor in other physiological systems, such as the immune system and the gastrointestinal tract. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, starting with the reaction of 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with cycloheptylamine to form the corresponding amide. The amide is then reacted with difluoromethyl iodide to introduce the difluoromethyl group, followed by deprotection of the amine and cyclization to form the final product. The synthesis method has been optimized to produce this compound with high purity and yield.

Scientific Research Applications

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been used in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the GABA(B) receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. For example, this compound has been used to investigate the effects of GABA(B) receptor activation on pain perception, anxiety, and addiction. It has also been used to study the role of GABA(B) receptors in epilepsy, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O/c22-19(23)18-12-17(14-8-4-3-5-9-14)26-20-16(13-24-27(18)20)21(28)25-15-10-6-1-2-7-11-15/h3-5,8-9,12-13,15,19H,1-2,6-7,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBDSTPTSGWACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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